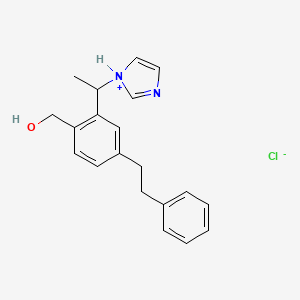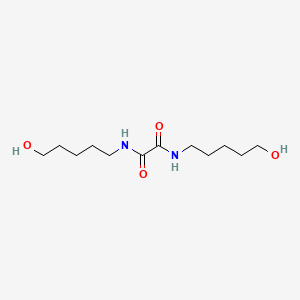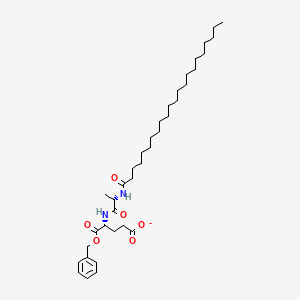
Triphenyl(2-phenylpropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2-phenylpropyl)stannane is an organotin compound with the molecular formula C28H28Sn. It is characterized by a tin atom bonded to three phenyl groups and a 2-phenylpropyl group. Organotin compounds like this compound are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyl(2-phenylpropyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl(2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Aplicaciones Científicas De Investigación
Triphenyl(2-phenylpropyl)stannane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Triphenyl(2-phenylpropyl)stannane involves its ability to participate in various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and hydrostannation.
Triphenyl(2-propynyl)stannane: Similar in structure but with a propynyl group instead of a phenylpropyl group.
Uniqueness: Triphenyl(2-phenylpropyl)stannane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Propiedades
Número CAS |
79523-79-8 |
|---|---|
Fórmula molecular |
C27H26Sn |
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
triphenyl(2-phenylpropyl)stannane |
InChI |
InChI=1S/C9H11.3C6H5.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-2-4-6-5-3-1;/h3-8H,1H2,2H3;3*1-5H; |
Clave InChI |
DOVFSCMBHCKQDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


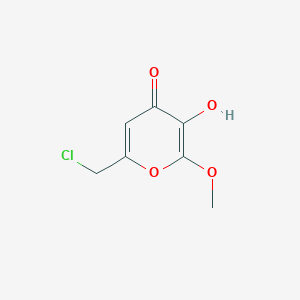
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
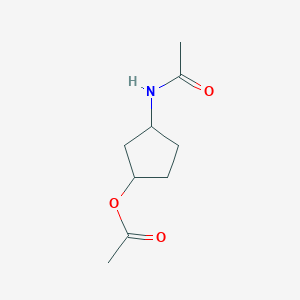
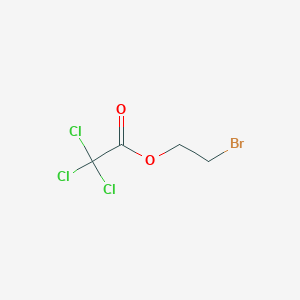
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
